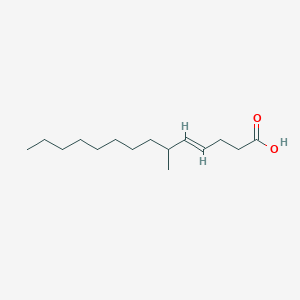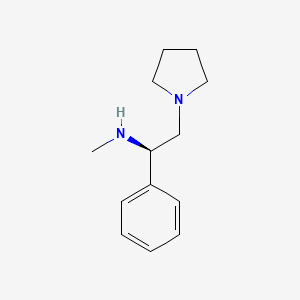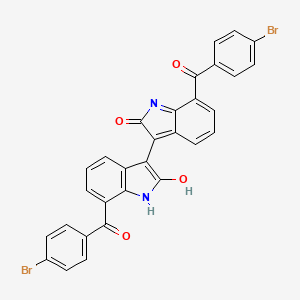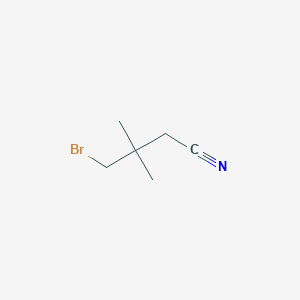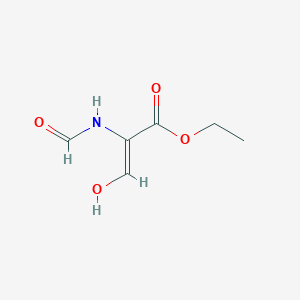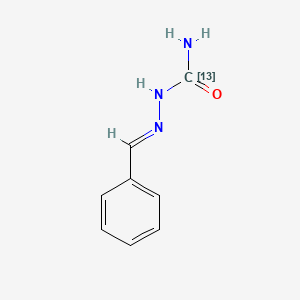
8:2 Fluorotelomerphosphat-Monoester
Übersicht
Beschreibung
Perfluorodecyl phosphate is a monoalkyl phosphate in which the alkyl group specified is perfluorodecyl. It has a role as an environmental contaminant and a xenobiotic.
Wissenschaftliche Forschungsanwendungen
Toxikologische Studien
8:2 Fluorotelomerphosphat-Monoester gehört zur Gruppe der Perfluoroalkyl- und Polyfluoroalkylsubstanzen (PFAS) {svg_1}. Es wurde in toxikologischen Studien verwendet, um die Auswirkungen von PFAS auf die menschliche Gesundheit zu verstehen {svg_2}. Insbesondere wurde es in der Hochdurchsatz-Transkriptomik-Analyse von menschlichen Levers phäroiden verwendet, um die Potenzen von PFAS zu vergleichen {svg_3}.
Genexpressions-Profiling
Diese Verbindung wurde in Genexpressions-Profiling-Studien verwendet. Diese Studien verwenden Hochdurchsatz-Transkriptomik und Next-Generation-Sequenzierung, um Daten über weniger bekannte Chemikalien wie PFAS zu sammeln {svg_4}. Das übergeordnete Ziel dieser Studien ist es, Read-Across und Potenzrangfolge für die Risikobewertung für die menschliche Gesundheit zu ermöglichen und den Wirkmechanismus zu untersuchen {svg_5}.
Lebergesundheitsforschung
Die Forschung hat gezeigt, dass einige PFAS, darunter this compound, den Lipidstoffwechsel beeinflussen können, der eine wichtige Rolle für die Lebergesundheit spielt {svg_6}. Studien haben primäre menschliche Leberzellen verwendet, um zu untersuchen, ob PFAS Leberenwirkungen beim Menschen induzieren können {svg_7}.
Studien zur Umweltverschmutzung
Aufgrund ihrer breiten Verwendung, Persistenz und hohen Mobilität sind PFAS ubiquitär im Menschen und in der Umwelt zu finden {svg_8}. Daher wurde this compound in Studien zur Untersuchung der Umweltverschmutzung und anschließenden Detektion von Perfluoroalkansäuren bei Mensch und Tier verwendet {svg_9}.
Industrielle Anwendungen
PFAS, darunter this compound, haben aufgrund ihrer wasser- und fett abweisenden Eigenschaften eine Vielzahl von kommerziellen und industriellen Anwendungen {svg_10}. Sie werden absichtlich als Inhaltsstoffe in einigen Kosmetikprodukten hinzugefügt, darunter Lotionen, Reinigungsmittel, Nagellack, Rasiercreme, Foundation, Lippenstift, Eyeliner, Lidschatten und Mascara {svg_11}.
Feuerwehrschäume
This compound wird in Feuerwehrschäumen verwendet {svg_12}. Diese Schäume können Trinkwasser und Böden in der Nähe von Einsatzorten, einschließlich Feuerwehr-Ausbildungsgebieten an Flughäfen und Militärbasen, kontaminieren {svg_13}.
Wirkmechanismus
Mode of Action
The compound interacts with its targets by inducing changes in gene expression . Specifically, longer-chain compounds (7–10 carbons) were more likely to induce changes in gene expression .
Biochemical Pathways
It is known that some pfas, including 8:2 fluorotelomer phosphate monoester, affect lipid metabolism . Dysregulation of lipid metabolism plays a major role in the development and progression of liver cancers .
Pharmacokinetics
It is known that pfas are ubiquitously found in humans and the environment due to their wide use, persistence, and high mobility . More research is needed to fully understand the compound’s pharmacokinetics.
Result of Action
The molecular and cellular effects of the compound’s action include changes in gene expression and potential cytotoxicity . In rodents, PFOS exposure increased inflammation and steatosis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. PFAS can contaminate drinking water and soil in proximity to locations where fire-fighting foams are used, including fire fighting training areas at airports and military bases . The compound’s action can also be influenced by the presence of other chemicals in the environment .
Biochemische Analyse
Biochemical Properties
8:2 Fluorotelomer phosphate monoester plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in lipid metabolism, such as peroxisome proliferator-activated receptor alpha (PPARα). The interaction with PPARα can lead to alterations in lipid metabolism and energy homeostasis. Additionally, 8:2 Fluorotelomer phosphate monoester can bind to serum albumin, affecting its transport and distribution in the bloodstream .
Cellular Effects
The effects of 8:2 Fluorotelomer phosphate monoester on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 8:2 Fluorotelomer phosphate monoester can lead to changes in the expression of genes involved in oxidative stress response and inflammation. It can also disrupt mitochondrial function, leading to altered cellular energy production and increased production of reactive oxygen species .
Molecular Mechanism
At the molecular level, 8:2 Fluorotelomer phosphate monoester exerts its effects through several mechanisms. One of the primary mechanisms is the binding to nuclear receptors such as PPARα, which leads to the activation or inhibition of target genes involved in lipid metabolism and inflammation. Additionally, 8:2 Fluorotelomer phosphate monoester can inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8:2 Fluorotelomer phosphate monoester can change over time. Studies have shown that this compound is relatively stable and can persist in biological systems for extended periods. Over time, 8:2 Fluorotelomer phosphate monoester can undergo degradation, leading to the formation of various metabolites. Long-term exposure to this compound has been associated with chronic effects on cellular function, including persistent oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of 8:2 Fluorotelomer phosphate monoester vary with different dosages in animal models. At low doses, this compound can induce mild alterations in lipid metabolism and gene expression. At higher doses, 8:2 Fluorotelomer phosphate monoester can cause significant toxic effects, including liver damage, endocrine disruption, and immunotoxicity. Threshold effects have been observed, where certain adverse effects only occur above specific dosage levels .
Metabolic Pathways
8:2 Fluorotelomer phosphate monoester is involved in several metabolic pathways, including those related to lipid metabolism and detoxification. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites, including perfluorooctanoic acid (PFOA). The metabolic flux of 8:2 Fluorotelomer phosphate monoester can influence the levels of key metabolites, affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 8:2 Fluorotelomer phosphate monoester within cells and tissues are mediated by various transporters and binding proteins. This compound can bind to serum albumin, facilitating its transport in the bloodstream. Additionally, 8:2 Fluorotelomer phosphate monoester can be taken up by cells through specific transporters, leading to its accumulation in various tissues, including the liver and adipose tissue .
Subcellular Localization
The subcellular localization of 8:2 Fluorotelomer phosphate monoester can influence its activity and function. This compound has been found to localize in the mitochondria, where it can disrupt mitochondrial function and energy production. Additionally, 8:2 Fluorotelomer phosphate monoester can undergo post-translational modifications, such as phosphorylation, which can affect its targeting to specific cellular compartments .
Eigenschaften
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F17O4P/c11-3(12,1-2-31-32(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2,(H2,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIABSAQIFYEDJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F17O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874027 | |
| Record name | 2-(Perfluorooctyl)ethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57678-03-2 | |
| Record name | Mono[2-(perfluorooctyl)ethyl] phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57678-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Perfluorooctyl)ethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


